Cas no 52161-80-5 (2-Amino-4-phenoxybutanoic Acid)

2-Amino-4-phenoxybutanoic acid is a non-proteinogenic amino acid derivative characterized by its phenoxy-substituted butanoic acid backbone. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptide mimetics and bioactive molecules. Its structural features, including the amino and phenoxy functional groups, enable versatile reactivity for further derivatization. The compound exhibits potential applications in medicinal chemistry due to its ability to modulate biological activity when incorporated into larger frameworks. It is typically supplied as a high-purity solid, ensuring consistency in research applications. Proper handling under standard laboratory conditions is recommended due to its reactive functional groups.
2-Amino-4-phenoxybutanoic Acid structure
52161-80-5 structure
商品名:2-Amino-4-phenoxybutanoic Acid
CAS番号:52161-80-5
MF:C10H13NO3
メガワット:195.21512
MDL:MFCD10008601
CID:1579827
PubChem ID:13100128

2-Amino-4-phenoxybutanoic Acid 化学的及び物理的性質

名前と識別子

    • O-phenyl-L-homoserine
    • EN300-203765
    • AKOS010943074
    • O-Phenylhomoserine
    • 52161-80-5
    • OZTJTXTWPFGIHY-UHFFFAOYSA-N
    • F80244
    • 2-amino-4-phenoxy-butanoic acid
    • MFCD10008601
    • CCA16180
    • DL-Homoserine, O-phenyl-
    • CS-0344567
    • SCHEMBL5082950
    • O-Phenyl-DL-homoserine
    • SY327188
    • 2-AMINO-4-PHENOXYBUTANOIC ACID
    • O-Phenyl-D-homoserine
    • 2-Amino-4-phenoxybutanoicAcid
    • CCA16182
    • MFCD20644159
    • SY327190
    • 2-Amino-4-phenoxybutanoic Acid
    • MDL: MFCD10008601
    • インチ: InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
    • InChIKey: OZTJTXTWPFGIHY-UHFFFAOYSA-N
    • ほほえんだ: NC(CCOc1ccccc1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 195.08959
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

  • PSA: 72.55

2-Amino-4-phenoxybutanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-203765-2.5g
2-amino-4-phenoxybutanoic acid
52161-80-5
2.5g
$1623.0 2023-09-16
TRC
A621340-1000mg
2-Amino-4-phenoxybutanoic Acid
52161-80-5
1g
$ 1545.00 2023-04-19
TRC
A621340-100mg
2-Amino-4-phenoxybutanoic Acid
52161-80-5
100mg
$ 316.00 2023-04-19
Enamine
EN300-203765-0.1g
2-amino-4-phenoxybutanoic acid
52161-80-5
0.1g
$729.0 2023-09-16
Enamine
EN300-203765-10g
2-amino-4-phenoxybutanoic acid
52161-80-5
10g
$3561.0 2023-09-16
A2B Chem LLC
AX38619-500mg
2-Amino-4-phenoxybutanoicAcid
52161-80-5 97%
500mg
$344.00 2024-04-19
Aaron
AR01E5C7-250mg
2-Amino-4-phenoxybutanoicAcid
52161-80-5 97%
250mg
$240.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415237-50mg
o-Phenylhomoserine
52161-80-5 98%
50mg
¥20520.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415237-500mg
o-Phenylhomoserine
52161-80-5 98%
500mg
¥23436.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415237-100mg
o-Phenylhomoserine
52161-80-5 98%
100mg
¥21506.00 2024-05-10

2-Amino-4-phenoxybutanoic Acid 関連文献

2-Amino-4-phenoxybutanoic Acidに関する追加情報

2-Amino-4-phenoxybutanoic Acid: A Comprehensive Overview

2-Amino-4-phenoxybutanoic Acid (CAS No. 52161-80-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 4-phenoxy-2-amino butanoic acid, is characterized by its unique structure, which combines an amino group and a phenoxy group attached to a butanoic acid backbone. The compound has been the subject of extensive research due to its potential applications in drug development, polymer synthesis, and as a building block for advanced materials.

The molecular formula of 2-Amino-4-phenoxybutanoic Acid is C₁₁H₁₃NO₃, with a molecular weight of 209.23 g/mol. Its structure consists of a four-carbon chain (butanoic acid) with an amino group (-NH₂) at the second carbon and a phenoxy group (-O-C₆H₅) at the fourth carbon. This arrangement imparts the compound with both acidic and basic properties, making it versatile for various chemical reactions. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and dichloromethane.

Recent studies have highlighted the potential of 2-Amino-4-phenoxybutanoic Acid in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor for peptide synthesis, where its amino and carboxylic acid groups can be utilized to form amide bonds with other amino acids or peptide chains. This makes it an ideal candidate for constructing bioactive molecules with tailored pharmacokinetic properties. Additionally, the phenoxy group in the molecule introduces aromaticity, which can enhance the compound's stability and bioavailability when incorporated into drug candidates.

In the realm of materials science, 2-Amino-4-phenoxybutanoic Acid has been investigated for its ability to participate in polymerization reactions. Its functional groups allow it to act as a monomer in the synthesis of polyamides and polyesters, which are widely used in industries ranging from textiles to electronics. Recent advancements in polymer chemistry have demonstrated that polymers derived from this compound exhibit improved mechanical strength and thermal stability compared to traditional polymers. These properties make them suitable for high-performance applications such as aerospace components and biomedical devices.

Another area of active research involving 2-Amino-4-phenoxybutanoic Acid is its application in bioconjugation chemistry. The compound's functional groups enable it to serve as a linker or cross-linker in the synthesis of bioconjugates, which are used in drug delivery systems, diagnostics, and biosensors. For instance, researchers have successfully utilized this compound to create biocompatible polymers that can encapsulate therapeutic agents, enhancing their targeting efficiency and reducing side effects.

The synthesis of 2-Amino-4-phenoxybutanoic Acid typically involves multi-step organic reactions. One common approach involves the alkylation of phenol derivatives with amino-containing intermediates followed by oxidation or reduction steps to introduce the carboxylic acid functionality. Recent advancements in catalytic methods have made these syntheses more efficient and environmentally friendly, reducing production costs and minimizing waste generation.

In terms of toxicity and environmental impact, studies have shown that 2-Amino-4-phenoxybutanoic Acid exhibits low acute toxicity when administered orally or through dermal exposure. However, prolonged exposure or high doses may lead to hepatotoxicity or nephrotoxicity in experimental animals. Regulatory agencies have recommended strict handling guidelines to minimize occupational exposure during manufacturing processes.

From an environmental perspective, the compound demonstrates moderate biodegradability under aerobic conditions but persists longer under anaerobic conditions. Efforts are ongoing to develop eco-friendly degradation pathways or recycling methods to mitigate its environmental footprint.

In conclusion, 2-Amino-4-phenoxybutanoic Acid (CAS No. 52161-80-5) is a multifaceted compound with promising applications across various scientific disciplines. Its unique chemical structure endows it with versatile functional properties that make it invaluable for drug development, polymer synthesis, and bioconjugation chemistry. As research continues to uncover new insights into its potential uses and optimizations, this compound is poised to play an increasingly important role in advancing modern science and technology.

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